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Compound of Interest

Compound Name: AZD1656

Cat. No.: B1665935 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance on managing hypoglycemia as a potential side

effect of the glucokinase activator, AZD1656.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of AZD1656 and how does it relate to hypoglycemia?

A1: AZD1656 is a glucokinase activator. Glucokinase (GK) is an enzyme primarily found in the

liver and pancreatic β-cells that acts as a glucose sensor.[1] By activating GK, AZD1656
enhances glucose metabolism in these tissues. In pancreatic β-cells, this activation leads to

increased glucose-stimulated insulin secretion.[2] In the liver, it promotes glucose uptake and

glycogen synthesis. This dual action effectively lowers blood glucose levels.[2] Hypoglycemia

can occur if the glucose-lowering effect is too pronounced, leading to blood glucose levels

below the normal range.

Q2: What is the reported incidence of hypoglycemia with AZD1656 in clinical trials?

A2: Clinical studies have shown that AZD1656 is generally well-tolerated, with a low incidence

of hypoglycemia.[3][4] In a dose-ranging study where AZD1656 was added to metformin, the

incidence of hypoglycemia was less than that observed with glipizide, a sulfonylurea.[3]

Another study reported dose-dependent reductions in plasma glucose, but no dose-related

changes in serum insulin or C-peptide were observed at the end of the treatment period.[4] The

ARCADIA trial, investigating AZD1656 in diabetic patients with COVID-19, also reported no
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significant difference in the number of adverse events, including hypoglycemia, between the

AZD1656 and placebo groups.[5]

Troubleshooting Guide for Experimental Studies
Issue: A research subject is exhibiting symptoms of hypoglycemia (e.g., dizziness, confusion,

sweating) after administration of AZD1656.

Solution:

Immediate Glucose Monitoring: The first and most critical step is to confirm hypoglycemia by

measuring the subject's blood glucose level using a calibrated glucometer.[6]

Administer Fast-Acting Carbohydrates (if conscious): If the subject is conscious and able to

swallow, provide 15-20 grams of a fast-acting carbohydrate.[6] Examples include:

Glucose tablets or gel

4 ounces (120 mL) of fruit juice or regular soda

1 tablespoon of sugar or honey

Re-check Blood Glucose: After 15 minutes, re-check the blood glucose level. If it remains

below 70 mg/dL (3.9 mmol/L), repeat the administration of fast-acting carbohydrates.[6]

Follow-up with a Snack: Once the blood glucose level has normalized, provide a snack

containing a mix of carbohydrates and protein to prevent a recurrence of hypoglycemia.[1]

Severe Hypoglycemia (if unconscious or unable to swallow):

Administer intramuscular (IM) or subcutaneous (SC) glucagon. The standard dose for

adults is 1 mg.[7]

Place the individual in the recovery position (on their side) to prevent aspiration in case of

vomiting.

Seek immediate medical assistance.
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Once conscious and able to swallow, provide oral carbohydrates.[7]

Documentation: Thoroughly document the event, including the time, symptoms, blood

glucose levels, treatment administered, and the subject's response. This information is

crucial for safety monitoring and data analysis.

Data Presentation
Table 1: Hypoglycemia Event Frequency in a Phase IIb Study of AZD1656 as Add-on to

Metformin (NCT01020123)

Treatment Group
Number of Patients
(n)

Number of
Hypoglycemic
Events

Incidence Rate (%)

Placebo 88 Data not specified
Less than AZD1656

groups

AZD1656 20 mg fixed

dose
40 Data not specified Low incidence

AZD1656 40 mg fixed

dose
52 Data not specified Low incidence

AZD1656 10-140 mg

titrated
91 Data not specified Low incidence

AZD1656 20-200 mg

titrated
93 Data not specified Low incidence

Glipizide 5-20 mg

titrated
94 Data not specified

Higher than AZD1656

groups

Note: While the exact number of events was not provided in the primary publication, it was

reported that AZD1656 was well tolerated with less hypoglycemia than glipizide.[3]

Table 2: Mean Plasma Glucose Following a Hypoglycemic Clamp with and without Glucagon

Rescue in Patients Treated with AZD1656 and Metformin
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Treatment
Mean Plasma Glucose at 20 min post-
clamp (mmol/L) ± SD

AZD1656 alone 3.1 ± 0.3

AZD1656 + 1 mg IM Glucagon 4.9 ± 0.8

Data from a study evaluating the efficacy of glucagon as a rescue treatment for hypoglycemia

induced during AZD1656 treatment.[7]

Experimental Protocols
Protocol 1: Hyperinsulinemic-Euglycemic Clamp for Assessing Insulin Sensitivity Following

AZD1656 Administration

Objective: To assess whole-body insulin sensitivity by measuring the glucose infusion rate

(GIR) required to maintain euglycemia under hyperinsulinemic conditions after a single dose of

AZD1656.

Methodology:

Subject Preparation: Subjects should fast overnight for at least 10 hours. Two intravenous

catheters are placed, one for infusion and one for blood sampling from a contralateral hand

vein, which is heated to arterialize the venous blood.

Basal Period: A baseline blood sample is collected to determine fasting glucose and insulin

levels.

AZD1656 Administration: A single oral dose of AZD1656 or placebo is administered.

Clamp Procedure:

A primed-continuous infusion of human insulin is initiated to achieve a state of

hyperinsulinemia (e.g., 40 mU/m²/min).

Blood glucose is monitored every 5-10 minutes.
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A variable infusion of 20% dextrose is started and adjusted to maintain a constant blood

glucose level (euglycemia), typically around 90 mg/dL (5.0 mmol/L).

Data Collection: The glucose infusion rate (GIR) is recorded throughout the clamp

procedure. Blood samples are collected at regular intervals to measure plasma insulin and

AZD1656 concentrations.

Steady State: The clamp is typically maintained for at least 2 hours to achieve steady-state

conditions. The GIR during the last 30-60 minutes of the clamp is used to calculate insulin

sensitivity. A higher GIR indicates greater insulin sensitivity.[8]

Protocol 2: Stepwise Hypoglycemic Clamp to Evaluate Counter-regulatory Responses to

AZD1656-Induced Hypoglycemia

Objective: To assess the hormonal counter-regulatory response to controlled hypoglycemia in

the presence of AZD1656.

Methodology:

Subject Preparation: Similar to the euglycemic clamp protocol.

AZD1656 Administration: A single oral dose of AZD1656 or placebo is administered.

Induction of Hypoglycemia:

An intravenous infusion of insulin is initiated to lower plasma glucose in a stepwise

manner to a target nadir (e.g., 2.7 mmol/L).[7]

This target glucose level is maintained for a specified period (e.g., 30 minutes).[7]

Blood Sampling: Blood samples are collected at baseline and at each glucose plateau to

measure counter-regulatory hormones (glucagon, epinephrine, norepinephrine, cortisol, and

growth hormone).

Recovery: The insulin infusion is stopped, and the subject's spontaneous recovery from

hypoglycemia is monitored. In some protocols, a rescue intervention (e.g., intramuscular

glucagon) may be administered to assess its effectiveness.[7]
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Safety Monitoring: Continuous monitoring of vital signs and neurological status is essential

throughout the procedure. A reverse glucose clamp can be applied to prevent prolonged

hypoglycemia.[7]
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Caption: AZD1656-mediated activation of glucokinase in pancreatic β-cells enhances insulin

secretion.
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Caption: Troubleshooting workflow for managing suspected hypoglycemia in a research

setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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